tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H12ClFN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 3-chloro-2-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is studied for its potential use in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
- tert-Butyl (3-fluoropyridin-4-yl)carbamate
Uniqueness: tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12ClFN2O2 |
---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
WVNNECACNVDQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)F)Cl |
Origin of Product |
United States |
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